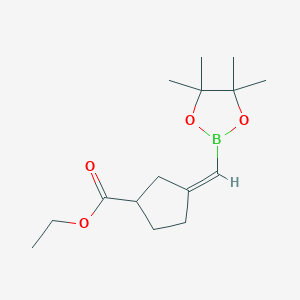
3-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(cyanomethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(cyanomethyl)propanamide, commonly known as BDPC, is a synthetic compound that belongs to the family of cathinones. BDPC is a potent stimulant and has been used in scientific research to study its mechanism of action and physiological effects.
Mechanism Of Action
BDPC acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
BDPC has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, leading to increased oxygen and nutrient delivery to the brain and other organs. It also increases body temperature and can cause sweating and dehydration. BDPC has been shown to have neurotoxic effects, leading to damage to dopaminergic neurons in the brain.
Advantages And Limitations For Lab Experiments
BDPC has several advantages for lab experiments, including its potent stimulant effects and its ability to increase the release of dopamine, norepinephrine, and serotonin. However, its neurotoxic effects and potential for abuse limit its usefulness in certain types of experiments. Additionally, the synthesis of BDPC is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for BDPC research. One area of interest is in the development of new drugs that target the same neurotransmitter systems as BDPC but with fewer side effects. Another area of interest is in the study of the long-term effects of BDPC on the brain and other organs. Finally, there is a need for more research on the potential therapeutic uses of BDPC in the treatment of certain neurological disorders.
Synthesis Methods
BDPC can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with benzyl cyanide followed by reduction with sodium borohydride. The resulting product is then reacted with acrylonitrile to form the final compound, BDPC.
Scientific Research Applications
BDPC has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent stimulant effects and has been used to study its effects on neurotransmitter release, uptake, and reuptake. BDPC has also been used to study its effects on the cardiovascular system, including its effects on blood pressure and heart rate.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-benzyl-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-10-11-21(13-16-4-2-1-3-5-16)19(22)9-7-15-6-8-17-18(12-15)24-14-23-17/h1-6,8,12H,7,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQHYFLUNOWHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(cyanomethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2640146.png)
![1-(4-fluorophenyl)-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2640147.png)

![6-ethyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2640151.png)
![1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol](/img/structure/B2640152.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2640156.png)

![[2-oxo-2-(2,3,4-trifluoroanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2640160.png)

![N'-(2-Chloroacetyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide](/img/structure/B2640163.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2640168.png)
